Tert-butyl 3-(aminomethyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23FN2O2/c1-12(2,3)18-11(17)16-9-4-5-10(16)7-13(14,6-9)8-15/h9-10H,4-8,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQNWZLUUAPELM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of Tert-butyl 3-(aminomethyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate is the dopamine transporter. The dopamine transporter plays a crucial role in regulating the concentration of dopamine in the synaptic cleft, thereby controlling the intensity and duration of dopaminergic signaling.
Mode of Action
this compound interacts with the dopamine transporter, inhibiting the reuptake of dopamine from the synaptic cleft. This results in an increased concentration of dopamine in the synaptic cleft, enhancing dopaminergic signaling.
Biochemical Pathways
The enhanced dopaminergic signaling affects various biochemical pathways. Primarily, it influences the reward pathway in the brain, which is associated with feelings of pleasure and motivation. The downstream effects include increased motivation, enhanced mood, and potentially, in the case of overstimulation, symptoms of psychosis.
Result of Action
The molecular effect of this compound is the inhibition of dopamine reuptake, leading to increased dopamine concentrations in the synaptic cleft. The cellular effects include enhanced dopaminergic signaling, which can lead to changes in neuronal activity and ultimately, alterations in behavior and mood.
Biological Activity
Tert-butyl 3-(aminomethyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound with significant biological activity, particularly in the context of neurotransmitter modulation and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₂₃FN₂O₂
- Molecular Weight : 258.33 g/mol
- CAS Number : 2761059-09-8
- Purity : Typically ≥ 95% .
The compound features a tert-butyl group, an amino group, and a carboxylate moiety, contributing to its unique pharmacological profile.
This compound primarily interacts with the dopamine transporter (DAT) . Its mechanism involves:
- Inhibition of Dopamine Reuptake : The compound prevents the reabsorption of dopamine from the synaptic cleft, leading to increased levels of dopamine in the brain .
- Modulation of Dopaminergic Signaling : Enhanced dopaminergic signaling affects various biochemical pathways, particularly those related to mood regulation and reward processing .
Neuropharmacology
Research indicates that this compound may have applications in treating disorders related to dopamine dysregulation, such as:
- Attention Deficit Hyperactivity Disorder (ADHD)
- Depression
- Substance Use Disorders
In animal models, administration of this compound has shown promising results in enhancing dopaminergic activity, which correlates with improved behavioral outcomes .
Comparative Studies
A comparative analysis with similar compounds reveals distinct differences in biological activity:
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| Tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | Hydroxyl group instead of amino | Different reactivity; less potent in modulating DAT |
| Tert-butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | Altered stereochemistry | Variability in receptor binding affinity |
The unique combination of functional groups in this compound contributes to its specific interactions and efficacy compared to these analogs .
Study on Dopamine Modulation
A study published in a peer-reviewed journal investigated the effects of this compound on dopamine levels in rodent models. Key findings included:
- Increased Dopamine Concentration : Administration resulted in a statistically significant increase in extracellular dopamine levels.
- Behavioral Improvements : Treated subjects exhibited reduced hyperactivity and improved focus compared to control groups .
Toxicological Assessment
Another critical aspect is the safety profile of this compound. Toxicological studies indicate a favorable safety margin at therapeutic doses, with no significant adverse effects reported at concentrations used in experimental settings .
Scientific Research Applications
Neuropharmacology
Tert-butyl 3-(aminomethyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate is studied for its potential effects on neurotransmitter systems, particularly in relation to dopamine. It has shown promise in:
- Modulating Dopaminergic Activity : Enhancing dopamine levels may have implications for treating conditions such as depression and Parkinson's disease .
Drug Development
The compound serves as a key building block in the synthesis of novel pharmaceuticals targeting neurological disorders. Its structural properties allow for modifications that can lead to compounds with improved efficacy and reduced side effects.
Comparative Studies
Research has compared this compound with other similar bicyclic structures to evaluate differences in biological activity and receptor binding affinity:
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| Tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | Hydroxyl group instead of amino | Less potent in modulating DAT |
| Tert-butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | Altered stereochemistry | Variability in receptor binding affinity |
These comparative analyses highlight the unique pharmacological profile of this compound, making it a subject of interest for further exploration in drug design .
Case Study 1: Dopamine Reuptake Inhibition
A study investigated the effects of this compound on dopamine levels in rodent models. The results indicated a significant increase in synaptic dopamine concentrations, suggesting its potential utility as an antidepressant or stimulant agent.
Case Study 2: Synthesis of Analog Compounds
Researchers have utilized this compound as a precursor for synthesizing various analogs aimed at enhancing selectivity and potency against specific receptors associated with neurological diseases. This approach has led to the identification of several promising candidates for further development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
